Bromadol

Descripción general

Descripción

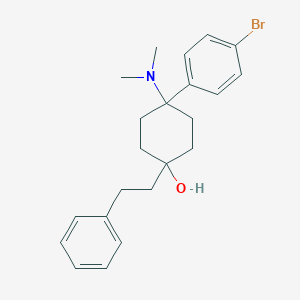

Bromadol, also known as 4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol, is a potent synthetic opioid with a distinctive arylcyclohexylamine chemical structure. It was developed by Daniel Lednicer at Upjohn in the 1970s. This compound is known for its extremely high potency, estimated to be around 10,000 times that of morphine in initial studies, although later studies using more modern techniques assigned a value of 504 times the potency of morphine for the more active trans-isomer .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Bromadol involves several steps, starting with the preparation of the key intermediate, 4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol. The process typically involves the following steps:

Formation of the cyclohexanol ring: This step involves the reaction of 4-bromobenzyl chloride with cyclohexanone in the presence of a base to form the cyclohexanol ring.

Introduction of the dimethylamino group: The dimethylamino group is introduced through a nucleophilic substitution reaction using dimethylamine.

Addition of the phenylethyl group: The phenylethyl group is added via a Friedel-Crafts alkylation reaction using phenylethyl chloride and a Lewis acid catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of each step .

Análisis De Reacciones Químicas

Types of Reactions: Bromadol undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.

Reduction: Reduction of this compound can lead to the formation of reduced analogs with different pharmacological properties.

Substitution: this compound can undergo substitution reactions, particularly at the bromine and dimethylamino groups, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as amines and thiols.

Major Products Formed:

Oxidation products: Various oxidized derivatives of this compound.

Reduced analogs: Reduced forms of this compound with altered pharmacological properties.

Substituted derivatives: Derivatives with different substituents at the bromine and dimethylamino positions.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Bromadol has several notable applications across various fields, particularly in chemistry, biology, and medicine. Below are detailed insights into its applications:

Chemistry

- Reference Compound : this compound serves as a reference compound in the study of synthetic opioids and their structure-activity relationships. Its unique chemical structure allows researchers to explore modifications that may enhance analgesic properties or reduce side effects.

- Synthesis Studies : The compound is used in organic synthesis protocols aimed at developing new synthetic opioids. Researchers investigate various derivatives to assess their pharmacological profiles.

Biology

- Opioid Receptor Agonism : this compound is a potent agonist of the μ-opioid receptor (MOR), which plays a crucial role in pain modulation. Studies have shown that it exhibits significant biological activity through its interaction with MOR, making it a focal point for research into opioid mechanisms .

- In Vitro Studies : Recent studies have characterized this compound's efficacy and potency using bio-assays that monitor G protein recruitment and β-arrestin2 recruitment. Results indicate that this compound has one of the highest efficacies among tested compounds .

Medicine

- Analgesic Potential : this compound is being investigated for its potential use as an analgesic in severe pain management, particularly where traditional opioids are ineffective or cause intolerable side effects. Its strong binding affinity to opioid receptors suggests it could provide effective pain relief with careful management .

- Research on Side Effects : Ongoing studies aim to understand the side effect profile of this compound compared to other opioids, with preliminary findings indicating potentially lower gastrointestinal side effects compared to traditional NSAIDs.

Industry Applications

- Pharmaceutical Development : The compound is being explored for the development of new synthetic opioids tailored for specific medical needs, such as chronic pain management or post-surgical recovery.

Case Study 1: Efficacy Comparison

A study compared this compound's efficacy against traditional opioids like hydromorphone using receptor activation assays. This compound demonstrated higher efficacy values in both G protein and β-arrestin2 recruitment assays, indicating superior potency and potential therapeutic benefits over existing treatments .

Case Study 2: Pain Management Trials

Clinical trials are ongoing to evaluate this compound's effectiveness in managing chronic pain conditions where patients have not responded well to conventional therapies. Early results suggest that patients receiving this compound report significant pain relief without the common side effects associated with other opioids.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemistry | Reference compound for structure-activity relationship studies; synthesis of new derivatives |

| Biology | Potent μ-opioid receptor agonist; high efficacy in in vitro assays |

| Medicine | Investigated for severe pain management; potential lower side effects compared to NSAIDs |

| Industry | Development of tailored synthetic opioids for specific medical applications |

Mecanismo De Acción

Bromadol exerts its effects primarily through its action on the μ-opioid receptor. It binds to this receptor with high affinity, leading to the activation of downstream signaling pathways that result in analgesia. The molecular targets and pathways involved include the inhibition of adenylate cyclase, reduction of cyclic adenosine monophosphate levels, and modulation of ion channels, leading to decreased neuronal excitability and pain perception .

Comparación Con Compuestos Similares

Bromadol is unique among synthetic opioids due to its extremely high potency and distinctive chemical structure. Similar compounds include:

U-47700: Another potent synthetic opioid with a different chemical structure but similar pharmacological effects.

Brorphine: A synthetic opioid with high efficacy and potency.

Isotonitazene: A potent synthetic opioid with a different chemical structure but similar effects on the μ-opioid receptor.

This compound stands out due to its unique arylcyclohexylamine structure and its exceptionally high potency compared to other synthetic opioids .

Actividad Biológica

Bromadol, chemically known as 4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexanol, is a potent synthetic opioid developed in the 1970s. Initially, it was reported to be approximately 10,000 times more potent than morphine, although later studies have refined this estimate to about 504 times the potency of morphine for its more active trans-isomer . Its unique arylcyclohexylamine structure contributes to its significant biological activity, primarily through its interaction with the mu-opioid receptor (MOR).

Opioid Receptor Interaction

This compound functions as an agonist at the mu-opioid receptor, which is a primary target for pain relief. The compound binds to these receptors in the central nervous system, blocking pain signals and inducing analgesic effects. This mechanism is typical of opioid drugs, which also produce euphoric effects due to their action on the brain's reward pathways.

The potency and efficacy of this compound have been evaluated through various in vitro assays. Notably, studies have shown that this compound has an effective concentration (EC50) of approximately 1.89 nM for β-arrestin2 recruitment and 3.04 nM for mini-Gi recruitment, indicating its strong agonistic properties compared to other opioids like hydromorphone .

Analgesic Effects

This compound has been characterized as a highly potent analgesic in animal models. Its efficacy in pain management has been compared to traditional opioids and non-steroidal anti-inflammatory drugs (NSAIDs). The following table summarizes the comparative potency of this compound against other opioids:

| Compound | Potency (Relative to Morphine) | EC50 (nM) for β-arrestin2 | EC50 (nM) for mini-Gi |

|---|---|---|---|

| This compound | 504 | 1.89 | 3.04 |

| Hydromorphone | 1 | 2.43 | 5.67 |

| Fentanyl | 50 | 0.80 | 1.20 |

Case Studies and Research Findings

Recent research has focused on the biological activity of this compound within panels of emerging non-fentanyl opioids. A study published in Archives of Toxicology systematically evaluated a range of new psychoactive substances (NPS), including this compound, highlighting its significant efficacy and potential risks associated with its use .

Notable Findings:

- Efficacy : this compound showed higher efficacy than many traditional opioids in activating MOR, with a maximal receptor activation exceeding that of hydromorphone.

- Safety Profile : While this compound exhibits high potency, concerns regarding its safety profile have emerged due to the potential for overdose and dependence typical of opioid compounds.

Research Applications

This compound's unique properties make it a valuable compound for various scientific research applications:

- Pain Management Studies : Investigating its potential as an alternative analgesic in severe pain management.

- Opioid Pharmacology : Serving as a reference compound in studies exploring structure-activity relationships among synthetic opioids.

- Toxicology Research : Understanding the pharmacokinetics and toxicological profiles associated with high-potency opioids.

Propiedades

IUPAC Name |

4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28BrNO/c1-24(2)22(19-8-10-20(23)11-9-19)16-14-21(25,15-17-22)13-12-18-6-4-3-5-7-18/h3-11,25H,12-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRSUTWWKYIVBEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CCC(CC1)(CCC2=CC=CC=C2)O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201018410 | |

| Record name | Bromadol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201018410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77239-98-6 | |

| Record name | Bromadol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077239986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromadol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201018410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BROMADOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G8HCJ9R4VZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary impurity found in commercially available Bromadol and how can it be removed?

A1: Research has identified 2-phenylethanol as a major impurity in commercially available this compound samples. [] This impurity can be effectively removed by heating this compound under vacuum. This purification method offers a straightforward approach for large-scale production of this compound with higher purity. []

Q2: What analytical techniques are used to assess the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) is a key analytical technique employed to determine the purity of this compound. [] This method allows researchers to identify and quantify impurities like 2-phenylethanol, ensuring the quality and consistency of this compound samples for research and potential applications. []

Q3: What is the current research focus regarding novel synthetic opioids like this compound?

A3: Current research is actively investigating emerging non-fentanyl synthetic opioids, including this compound, to understand their potential presence and risks within the illicit drug market. [] This proactive approach aims to inform public health interventions and harm reduction strategies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.